molecular formula C8H11ClN2 B8491835 2-Chloro-4-ethylphenylhydrazine

2-Chloro-4-ethylphenylhydrazine

Cat. No. B8491835
M. Wt: 170.64 g/mol
InChI Key: LMSOIKJXKANAEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethylphenylhydrazine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-ethylphenylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-ethylphenylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-ethylphenylhydrazine

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

(2-chloro-4-ethylphenyl)hydrazine

InChI

InChI=1S/C8H11ClN2/c1-2-6-3-4-8(11-10)7(9)5-6/h3-5,11H,2,10H2,1H3

InChI Key

LMSOIKJXKANAEM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)NN)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-4-ethylaniline [14.5 g.; described by K. Altau, J. Chem. Eng. Data, 8, 122 (1963)] was dissolved, with stirring, in glacial acetic acid (113 ml). A solution of sodium nitrite (7.0 g) in concentrated sulphuric acid (55 ml) was then added at 55°-60° C. The solution thus obtained was cooled to 0°-5° C. and a solution of stannous chloride (70 g) in concentrated hydrochloric acid (80 ml) was added with vigorous stirring. A cream-coloured solid precipitated. The mixture was filtered and the solid obtained was added to a mixture of aqueous ammonia and ice. The mixture thus obtained was extracted with diethyl ether (4×300 ml) and the combined ethereal extracts were dried over sodium sulphate, filtered and evaporated to dryness, to give 2-chloro-4-ethylphenylhydrazine (9.6 g), m.p. 55°-57° C., in the form of a cream-coloured solid. By proceeding in a similar manner, but replacing the 2-chloro-4-ethylaniline by the hereinafter indicated appropriately substituted aniline, there was prepared:
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
113 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Chloro-4-ethylaniline [14.5 g; described by K. Altau, J. Chem. Eng. Data, 8, 122 (1963)] was dissolved, with stirring, in glacial acetic acid (113 ml). A solution of sodium nitrite (7.0 g) in concentrated sulphuric acid (55 ml) was then added at 55°-60° C. The solution thus obtained was cooled to 0°-5° C. and a solution of stannous chloride (70 g) in concentrated hydrochloric acid (80 ml) was added with vigorous stirring. A cream-coloured solid precipitated. The mixture was filtered and the solid obtained was added to a mixture of aqueous ammonium hydroxide solution and ice. The mixture thus obtained was extracted with diethyl ether (4×300 ml) and the combined ethereal extracts were dried over sodium sulphate, filtered and evaporated to dryness, to give 2-chloro-4-ethylphenylhydrazine (9.6 g), m.p. 55°-57° C., in the form of a cream-coloured solid.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
70 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
113 mL
Type
solvent
Reaction Step Five

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